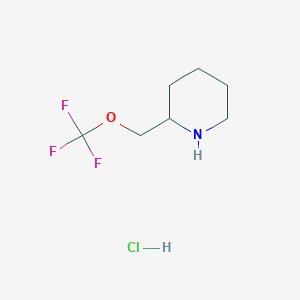

2-Trifluoromethoxymethylpiperidine hydrochloride

Description

2-Trifluoromethoxymethylpiperidine hydrochloride is a fluorinated piperidine derivative characterized by a trifluoromethoxymethyl (-OCH₂CF₃) substituent at the 2-position of the piperidine ring.

Properties

IUPAC Name |

2-(trifluoromethoxymethyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO.ClH/c8-7(9,10)12-5-6-3-1-2-4-11-6;/h6,11H,1-5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXHYYPAQRSRGDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)COC(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Trifluoromethoxymethylpiperidine hydrochloride involves several steps. One common method includes the reaction of piperidine with trifluoromethoxymethyl chloride under controlled conditions. The reaction typically requires a base such as sodium hydroxide to facilitate the substitution reaction. The resulting product is then purified and converted to its hydrochloride salt form .

Chemical Reactions Analysis

2-Trifluoromethoxymethylpiperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Scientific Research Applications

2-Trifluoromethoxymethylpiperidine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethoxy group imparts desirable properties to the synthesized compounds.

Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways and targets.

Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical drugs.

Mechanism of Action

The mechanism of action of 2-Trifluoromethoxymethylpiperidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 2-trifluoromethoxymethylpiperidine hydrochloride with related compounds:

Key Observations :

- Substituent Effects: The trifluoromethoxy group (-OCF₃) in the target compound and 4-[2-(Trifluoromethoxy)phenoxy]piperidine hydrochloride introduces strong electron-withdrawing effects, which may enhance metabolic stability compared to methylphenoxy (-OPh-CH₃) or non-fluorinated analogs .

Key Observations :

- Toxicity Gaps: While 3-(2-Methylphenoxy)piperidine hydrochloride has documented hazards (e.g., skin irritation, acute toxicity), similar data for the target compound and other fluorinated analogs are lacking .

- Handling Precautions : All compounds require PPE (gloves, respirators) and controlled storage (2–8°C) to minimize exposure to dust or vapors .

Biological Activity

2-Trifluoromethoxymethylpiperidine hydrochloride (CAS No. 2244088-33-1) is a synthetic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanism of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a trifluoromethoxy group, which significantly influences its chemical behavior and biological properties. The trifluoromethoxy moiety is known to enhance lipophilicity and modulate the compound's interaction with biological targets, making it a valuable scaffold in drug design.

The mechanism of action of this compound involves its interaction with specific molecular targets, primarily receptors or enzymes within various biological pathways. The trifluoromethoxy group can enhance binding affinity, leading to modulation of receptor activity. Research indicates that this compound may influence neurotransmitter systems, particularly those involving serotonin receptors, which are crucial for mood regulation and other physiological processes .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays demonstrated significant activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The compound's mechanism appears to involve disruption of bacterial cell membrane integrity.

Anticancer Activity

Research indicates that derivatives of piperidine, including this compound, exhibit promising anticancer properties. A study demonstrated that this compound showed cytotoxic effects on cancer cell lines, with mechanisms involving apoptosis induction and inhibition of cell proliferation .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A recent investigation assessed the efficacy of this compound against multidrug-resistant bacterial strains. The study utilized standard disk diffusion methods to evaluate antibacterial activity. Results indicated a minimum inhibitory concentration (MIC) that was comparable to established antibiotics, underscoring the compound's potential as an alternative treatment option.

Case Study 2: Cancer Cell Line Studies

In another study focused on anticancer properties, researchers treated various cancer cell lines with different concentrations of this compound. The results demonstrated dose-dependent cytotoxicity, with significant apoptosis observed at higher concentrations. This study provides a basis for further exploration into the compound's role as an anticancer agent .

Comparison with Similar Compounds

When compared to structurally similar compounds, such as 2-Trifluoromethylpiperidine hydrochloride and 2-Methoxymethylpiperidine hydrochloride, this compound exhibits distinct biological properties due to the presence of the trifluoromethoxy group. This unique substitution enhances its chemical reactivity and biological efficacy.

Table 2: Comparison of Piperidine Derivatives

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Trifluoromethoxymethylpiperidine HCl | Trifluoromethoxy group; antimicrobial effects | Significant antibacterial and anticancer activity |

| 2-Trifluoromethylpiperidine HCl | Lacks methoxy group; lower binding affinity | Limited biological activity |

| 2-Methoxymethylpiperidine HCl | Lacks trifluoro group; different reactivity | Varies based on substitution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.